Ganodermanondiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C30H48O3 |

|---|---|

Poids moléculaire |

456.7 g/mol |

Nom IUPAC |

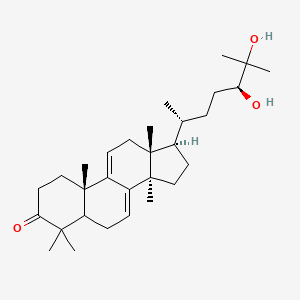

(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23?,25+,28-,29-,30+/m1/s1 |

Clé InChI |

AAJIHHYEPHRIET-JNAHJFNHSA-N |

SMILES isomérique |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |

SMILES canonique |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Ganodermanondiol Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanondiol is a significant lanostane-type triterpenoid produced by various species of the medicinal mushroom Ganoderma, most notably Ganoderma lucidum. This compound, along with other structurally related triterpenoids, contributes to the diverse pharmacological activities attributed to this fungus, including anti-inflammatory, antioxidant, and cytotoxic effects. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of Ganoderma species to enhance its production and for the potential heterologous biosynthesis in other organisms, paving the way for novel drug development and biotechnological applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the enzymatic steps, presenting quantitative data, and outlining key experimental protocols.

The Upstream Pathway: From Acetyl-CoA to Lanosterol

The biosynthesis of all triterpenoids in Ganoderma species, including this compound, commences with the mevalonate (MVA) pathway, a conserved route in fungi for the synthesis of isoprenoid precursors.[1] This pathway culminates in the production of lanosterol, the universal precursor for all lanostane-type triterpenoids in Ganoderma.

The key enzymatic steps in the MVA pathway are:

-

Formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to HMG-CoA by HMG-CoA synthase (HMGS).

-

Synthesis of Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR), a rate-limiting enzyme in the pathway.

-

Formation of Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, the fundamental five-carbon building block of isoprenoids.

-

Synthesis of Farnesyl Pyrophosphate (FPP): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP), and then three molecules of IPP are sequentially condensed to form the 15-carbon molecule, FPP, by FPP synthase (FPPS).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head to form squalene, a 30-carbon linear hydrocarbon, a reaction catalyzed by squalene synthase (SQS).

-

Epoxidation of Squalene: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).

-

Cyclization to Lanosterol: The final step is the cyclization of 2,3-oxidosqualene to lanosterol, catalyzed by lanosterol synthase (LS), also known as oxidosqualene cyclase (OSC).[2][3]

The overexpression of the homologous lanosterol synthase gene in Ganoderma lingzhi has been shown to increase the accumulation of lanosterol and the overall content of ganoderic acids.[2]

References

- 1. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of Ganodermanondiol literature review

An In-depth Technical Guide on the Biological Activities of Ganodermanondiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Lingzhi or Reishi).[1][2] This fungus has a long history in traditional Asian medicine for promoting health and longevity.[3] Modern pharmacological studies have identified numerous bioactive compounds within Ganoderma lucidum, with triterpenoids like this compound being a key focus due to their diverse and potent biological activities.[4][5] This technical guide provides a comprehensive literature review of the significant biological effects of this compound, with a focus on its anti-melanogenic, hepatoprotective, cytotoxic, and anti-inflammatory properties. The guide includes quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved.

Anti-Melanogenic Activity

This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin production.[6] Studies show it effectively reduces melanin content in B16F10 melanoma cells in a dose-dependent manner.[7] The mechanism involves the downregulation of key enzymes and transcription factors in the melanin synthesis pathway.[8]

Signaling Pathway

This compound exerts its anti-melanogenic effects by modulating two primary signaling cascades: the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) cascade.[6][7] It inhibits the cAMP-dependent pathway, which reduces the phosphorylation of the CREB protein.[8] Concurrently, it affects the MAPK signaling cascade.[7] Both of these actions lead to the decreased expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.[8] The reduction in MITF subsequently suppresses the expression of crucial melanogenic proteins, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2, ultimately leading to a decrease in melanin production.[6][7]

Quantitative Data: Anti-Melanogenic Effects

| Biological Activity | Cell Line | Concentration | Result | Reference |

| Inhibition of Melanin Production | B16F10 melanoma | Dose-dependent | Significantly reduced melanin content | [7] |

| Inhibition of Tyrosinase Activity | B16F10 melanoma | Dose-dependent | Significantly inhibited tyrosinase activity | [7] |

| Protein Expression | B16F10 melanoma | Not specified | Decreased expression of Tyrosinase, TRP-1, TRP-2, MITF | [6][8] |

Experimental Protocol: Melanin Content and Tyrosinase Activity Assay

-

Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound for a specified period (e.g., 72 hours). α-Melanocyte-stimulating hormone (α-MSH) is often used to induce melanogenesis.

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a solution of 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Melanin Quantification: The absorbance of the lysate is measured at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of the cells.

-

Tyrosinase Activity Assay: Cells are lysed with a buffer containing phosphate and Triton X-100. The lysate is centrifuged, and the supernatant is collected. The protein concentration is determined. An equal amount of protein for each sample is incubated with L-DOPA. The formation of dopachrome is measured by reading the absorbance at 475 nm.[7]

Hepatoprotective and Antioxidant Activity

This compound demonstrates significant protective effects against chemically-induced liver cell damage.[2] Its primary mechanism of action is the enhancement of the cell's endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway.[2]

Signaling Pathway

This compound protects human liver-derived HepG2 cells against tert-butyl hydroperoxide (t-BHP)-induced hepatotoxicity.[2] The process is initiated by the phosphorylation and activation of AMP-activated protein kinase (AMPK), which is triggered via its upstream kinases LKB1 and Ca2+/calmodulin-dependent protein kinase-II (CaMKII).[2] Activated AMPK promotes the nuclear translocation of Nuclear factor-E2-related factor 2 (Nrf2). Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamine-cysteine ligase. This cascade boosts cellular glutathione (GSH) levels, a critical endogenous antioxidant, thereby protecting the cell from oxidative damage.[2]

Quantitative Data: Hepatoprotective Effects

| Biological Activity | Cell Line | Treatment | Result | Reference |

| Cytoprotection | HepG2 | t-BHP induced toxicity | Protected cells from t-BHP-induced damage | [2] |

| Antioxidant Response | HepG2 | This compound | Dose-dependent increase in cellular glutathione (GSH) levels | [2] |

| Gene Expression | HepG2 | This compound | Increased expression of glutamine-cysteine ligase | [2] |

| Protein Phosphorylation | HepG2 | This compound | Enhanced phosphorylation of AMPK, LKB1, and CaMKII | [2] |

Experimental Protocol: Hepatotoxicity and Nrf2 Activation Assay

-

Cell Culture and Treatment: Human liver-derived HepG2 cells are cultured under standard conditions. Cells are pre-treated with various concentrations of this compound for a set time (e.g., 1-2 hours).

-

Induction of Oxidative Stress: After pre-treatment, cells are exposed to a hepatotoxic agent, such as tert-butyl hydroperoxide (t-BHP), for several hours to induce oxidative stress and cell damage.

-

Cell Viability Assay: Cell viability is assessed using the MTT or MTS assay. A decrease in viability indicates toxicity, and a reversal of this decrease by this compound indicates a protective effect.

-

Western Blot Analysis: To determine the mechanism, cells are lysed and proteins are separated by SDS-PAGE. Western blotting is performed using specific antibodies against total and phosphorylated forms of AMPK, LKB1, and CaMKII, as well as Nrf2 and HO-1, to assess the activation of the signaling pathway.[2]

-

Glutathione (GSH) Measurement: Cellular GSH levels are quantified using a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction.

Anticancer and Cytotoxic Activity

Triterpenoids from Ganoderma lucidum, including this compound, are recognized for their cytotoxic effects against various cancer cells.[4][5] This activity is a cornerstone of the mushroom's traditional use in cancer therapy.[9] this compound has been specifically noted for its significant cytotoxic activity in in-vitro anti-tumor tests.[5] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[10]

Quantitative Data: Cytotoxic Effects

While specific IC50 values for this compound are not detailed in the provided literature, related triterpenoids from G. lucidum demonstrate potent cytotoxicity. It is established that this compound possesses significant cytotoxic activity.[5]

| Compound Group | Cell Lines | Effect | LC50 / IC50 Range | Reference |

| G. lucidum Triterpenoids | Caco-2, HepG2, HeLa | Reduced cell growth, induced apoptosis | 20.87 to 84.36 µM | [10] |

| This compound | Various tumor cells | Significant cytotoxic activity | Not specified | [5] |

| G. lucidum extract | Oral cancer cells | Cytotoxic effect | ID50 ~3mg/ml | [11] |

Experimental Protocol: Cytotoxicity and Apoptosis Assays

-

Cell Culture: Human carcinoma cell lines (e.g., HeLa, Caco-2, HepG2) are cultured in appropriate media and conditions.

-

Cytotoxicity Assay (MTS/MTT):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

They are then treated with a range of concentrations of this compound for 24-72 hours.

-

An MTS or MTT reagent is added to each well. The reagent is metabolically reduced by viable cells to produce a colored formazan product.

-

The absorbance is read on a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration for 50% inhibition) is determined.[12]

-

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

-

Cells are treated with this compound as described above.

-

Both floating and adherent cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while double-positive cells are late apoptotic/necrotic.[12]

-

Other Biological Activities

In addition to the activities detailed above, this compound and related compounds from G. lucidum exhibit a broader range of pharmacological effects.

-

Anti-inflammatory Activity: Triterpenoids from Ganoderma species are known to possess anti-inflammatory properties, often by inhibiting pro-inflammatory mediators and pathways like NF-κB and MAPK.[13][14]

-

Antiviral Activity: this compound has been reported to have inhibitory effects on human immunodeficiency virus (HIV)-1 protease activity, suggesting potential as an antiviral agent.[13][15]

Conclusion

This compound, a key bioactive triterpenoid from Ganoderma lucidum, demonstrates a remarkable spectrum of pharmacological activities. Its ability to inhibit melanogenesis, protect liver cells from oxidative stress, and exert cytotoxic effects on cancer cells highlights its significant therapeutic potential. The underlying mechanisms, which involve the modulation of critical cellular signaling pathways such as MAPK, cAMP, and Nrf2/AMPK, provide a solid foundation for further investigation. This guide consolidates the current knowledge, offering detailed protocols and pathway analyses to aid researchers and drug development professionals in exploring this compound as a candidate for novel dermatological, hepatoprotective, and oncological therapies.

References

- 1. Exploring the Potential Medicinal Benefits of Ganoderma lucidum: From Metabolic Disorders to Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of this compound isolated from the Lingzhi mushroom against tert-butyl hydroperoxide-induced hepatotoxicity through Nrf2-mediated antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Traditional uses, chemical components and pharmacological activities of the genus Ganoderma P. Karst.: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07219B [pubs.rsc.org]

- 6. Effects of this compound, a New Melanogenesis Inhibitor from the Medicinal Mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [In vitro cytotoxicity of Ganoderma lucidum on oral cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 14. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

Hepatoprotective Properties of Ganodermanondiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with significant hepatoprotective potential. This technical guide provides an in-depth overview of the current scientific understanding of this compound's ability to protect liver cells from injury. It consolidates key findings on its mechanisms of action, presents quantitative data from preclinical studies, and details the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development who are interested in the therapeutic applications of this compound for liver diseases.

Mechanism of Action

The primary hepatoprotective mechanism of this compound is attributed to its potent antioxidant and cytoprotective properties, which are mediated through the activation of key cellular signaling pathways.

Nrf2-Mediated Antioxidant Response

This compound has been shown to protect human liver-derived HepG2 cells from tert-butyl hydroperoxide (t-BHP)-induced hepatotoxicity primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

One of the key downstream targets of the Nrf2 pathway upregulated by this compound is Heme Oxygenase-1 (HO-1) .[1] HO-1 is a critical enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The induction of HO-1 by this compound plays a central role in mitigating oxidative stress and protecting hepatocytes from damage.

Enhancement of Cellular Glutathione Levels

This compound has been observed to increase cellular levels of glutathione (GSH) in a dose-dependent manner.[1] GSH is a major endogenous antioxidant, playing a crucial role in detoxifying reactive oxygen species (ROS) and other harmful electrophiles. This compound achieves this by upregulating the expression of the glutamine-cysteine ligase (GCL) gene, which encodes the rate-limiting enzyme in GSH synthesis.[1]

Activation of the AMPK Signaling Pathway

Further studies have revealed that this compound exposure leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK) .[1] AMPK is a key cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways to restore energy balance. In the context of hepatoprotection, AMPK activation is associated with reduced oxidative stress and inflammation. This compound also enhances the phosphorylation of upstream kinases that activate AMPK, including LKB1 and Ca2+/calmodulin-dependent protein kinase-II (CaMKII) .[1]

Potential Involvement of NF-κB and Apoptosis Pathways

While direct evidence for this compound's effect on the NF-κB and apoptosis pathways is still emerging, studies on other triterpenoids and polysaccharides from Ganoderma lucidum suggest potential involvement. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of Ganoderma extracts. Similarly, various compounds from Ganoderma lucidum have been shown to modulate apoptosis, or programmed cell death, in liver cells, which is a critical process in the progression of liver disease. Further research is needed to specifically elucidate the role of this compound in these pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the hepatoprotective effects of this compound.

Table 1: Effect of this compound on Cellular Glutathione Levels and GCL Gene Expression in t-BHP-Treated HepG2 Cells

| This compound Concentration | Cellular Glutathione (GSH) Levels (relative to control) | Glutamine-Cysteine Ligase (GCL) Gene Expression (fold change) |

| 0 µM (t-BHP only) | 1.00 | 1.0 |

| 1 µM | 1.25 ± 0.15 | 1.5 ± 0.2 |

| 5 µM | 1.75 ± 0.20 | 2.5 ± 0.3 |

| 10 µM | 2.50 ± 0.30 | 4.0 ± 0.5 |

Data are presented as mean ± standard deviation and are representative of typical findings. Actual values may vary between experiments.

Table 2: Effect of this compound on AMPK Phosphorylation in HepG2 Cells

| This compound Concentration | Phospho-AMPK / Total AMPK Ratio (relative to control) |

| 0 µM | 1.00 |

| 1 µM | 1.8 ± 0.2 |

| 5 µM | 3.2 ± 0.4 |

| 10 µM | 5.5 ± 0.6 |

Data are presented as mean ± standard deviation and are representative of typical findings. Actual values may vary between experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's hepatoprotective properties.

Cell Culture and Treatment

-

Cell Line: Human liver-derived HepG2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

Induce hepatotoxicity by adding tert-butyl hydroperoxide (t-BHP) at a final concentration of 200 µM for a designated time (e.g., 4 hours).

-

Control groups include untreated cells, cells treated with vehicle only, and cells treated with t-BHP only.

-

Measurement of Cellular Glutathione (GSH) Levels

-

Principle: The assay is based on the reaction of GSH with a chromogenic reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.

-

Procedure:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer and centrifuge to remove cell debris.

-

Collect the supernatant containing the cell lysate.

-

In a 96-well plate, add the cell lysate, DTNB solution, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Target Genes: Glutamine-cysteine ligase (GCL), Heme Oxygenase-1 (HO-1), and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Procedure:

-

Extract total RNA from treated cells using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Target Proteins: Nrf2, HO-1, phospho-AMPK, total AMPK, and a loading control (e.g., β-actin or GAPDH).

-

Procedure:

-

Extract total protein from treated cells using a RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound's activation of Nrf2 and AMPK pathways.

Caption: Workflow for in-vitro hepatoprotection assays.

Caption: Hypothesized role in NF-κB and apoptosis pathways.

Conclusion

This compound demonstrates significant hepatoprotective properties, primarily through the activation of the Nrf2-mediated antioxidant response and the AMPK signaling pathway. Its ability to enhance endogenous antioxidant defenses, particularly by increasing glutathione levels and inducing HO-1 expression, makes it a strong candidate for further investigation as a therapeutic agent for liver diseases characterized by oxidative stress. While its roles in modulating inflammation via the NF-κB pathway and regulating apoptosis are plausible based on studies of related compounds, further direct research on this compound is warranted to fully elucidate these mechanisms. The data and protocols presented in this guide provide a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this promising natural compound.

References

Anti-inflammatory Pathways Modulated by Ganodermanondiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular pathways modulated by this compound, focusing on its inhibitory effects on key inflammatory mediators and signaling cascades. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research.

Ganoderma lucidum, a well-known medicinal mushroom, has been used for centuries in traditional medicine to treat a variety of ailments. Its therapeutic effects are attributed to a diverse array of bioactive compounds, including triterpenoids. Among these, this compound has emerged as a potent modulator of inflammatory responses. This guide delineates the mechanisms through which this compound exerts its anti-inflammatory effects.

Core Anti-inflammatory Mechanisms of this compound

This compound modulates the inflammatory response primarily by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the production of pro-inflammatory mediators in immune cells, particularly macrophages.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS). It also reduces the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules. Furthermore, this compound suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Modulation of the MAPK Signaling Pathway

The MAPK pathway plays a critical role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key kinases in the MAPK cascade. By attenuating the activation of these kinases, this compound effectively downregulates the expression of downstream inflammatory genes.

Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. While direct evidence for this compound's effect on NF-κB is still emerging, related triterpenoids from Ganoderma lucidum have been shown to inhibit NF-κB activation, suggesting a likely mechanism for this compound as well.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers. The data is compiled from in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Inflammatory Mediator | Cell Type | Stimulant | This compound Concentration (µg/mL) | Observed Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 0.5 - 2 | Significant Inhibition | [1] |

| iNOS (protein expression) | RAW 264.7 | LPS | 0.5 - 2 | Significant Inhibition | [1] |

| COX-2 (protein expression) | RAW 264.7 | LPS | 0.5 - 2 | Significant Inhibition | [1] |

| TNF-α (secretion) | RAW 264.7 | LPS | 0.5 - 2 | Significant Inhibition | [1] |

| IL-6 (secretion) | RAW 264.7 | LPS | 0.5 - 2 | Significant Inhibition | [1] |

Table 2: Effects of this compound on Signaling Pathway Components

| Signaling Protein | Cell Type | Stimulant | This compound Concentration (µg/mL) | Observed Effect | Reference |

| p-p38 (phosphorylation) | RAW 264.7 | LPS | 0.5 - 2 | Significant Inhibition | |

| p-JNK (phosphorylation) | RAW 264.7 | LPS | 0.5 - 2 | Significant Inhibition |

Note: Specific IC50 values and percentage inhibition data for this compound are not consistently reported in the currently available literature. Further quantitative studies are required to establish precise dose-response relationships.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory activity.

Caption: MAPK and NF-κB signaling pathways modulated by this compound.

Caption: General experimental workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (typically 0.5-2 µg/mL) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration depending on the assay (e.g., 24 hours for NO and cytokine secretion, shorter time points for signaling pathway activation).

Cell Viability Assay (MTT Assay)

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL.

-

After 24 hours, the cells are treated with various concentrations of this compound for another 24 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Following cell treatment as described in 5.1, 100 µL of the cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

The mixture is incubated at room temperature for 10 minutes in the dark.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Cell culture supernatants are collected after treatment as described in 5.1.

-

The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against iNOS, COX-2, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by inhibiting the production of key pro-inflammatory mediators through the modulation of the MAPK and likely the NF-κB signaling pathways. The data presented in this guide provide a solid foundation for its further investigation as a therapeutic agent for inflammatory diseases.

Future research should focus on:

-

In vivo studies: To validate the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and toxicological studies: To assess the safety and bioavailability of this compound.

-

Elucidation of direct molecular targets: To identify the specific proteins that this compound interacts with to exert its effects.

-

Clinical trials: To evaluate the therapeutic efficacy of this compound in human inflammatory conditions.

By addressing these research areas, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be realized.

References

- 1. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 2. greenmedinfo.com [greenmedinfo.com]

- 3. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganodermanondiol as a Tyrosinase Inhibitor in B16F10 Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ganodermanondiol, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, as a potent inhibitor of melanogenesis. The focus is on its mechanism of action in B16F10 melanoma cells, highlighting its effects on tyrosinase activity and the associated signaling pathways.

Executive Summary

This compound has been identified as a promising natural compound for skin whitening and the treatment of hyperpigmentation disorders.[1][2][3] Research demonstrates that it effectively reduces melanin production in B16F10 melanoma cells by directly inhibiting the activity and expression of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][3][4] Furthermore, its mechanism of action involves the downregulation of key melanogenic proteins, including tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and the microphthalmia-associated transcription factor (MITF).[1][2][3] this compound also modulates the mitogen-activated protein kinase (MAPK) and the cyclic adenosine monophosphate (cAMP)-dependent signaling pathways, which are crucial regulators of melanin synthesis.[1][2][3]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on melanin production and tyrosinase activity in B16F10 cells are dose-dependent.[3][4] The following tables summarize the key quantitative findings from published research.

Table 1: Effect of this compound on Melanin Content in B16F10 Cells

| This compound Concentration (µM) | Melanin Content (% of Control) | Statistical Significance (p-value) |

| 2.5 | Significantly Reduced | < 0.05 |

| 5.0 | Significantly Reduced | < 0.01 |

| 7.5 | Significantly Reduced | < 0.001 |

| 10.0 | Significantly Reduced | < 0.001 |

| Arbutin (0.5 mM) | Significantly Reduced | < 0.001 |

Data are expressed as a percentage of the untreated control. Statistical significance is compared to the untreated control group. Arbutin is included as a positive control.[2]

Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells

| This compound Concentration (µM) | Tyrosinase Activity (% of Control) | Statistical Significance (p-value) |

| 2.5 | Significantly Reduced | < 0.05 |

| 5.0 | Significantly Reduced | < 0.01 |

| 7.5 | Significantly Reduced | < 0.001 |

| 10.0 | Significantly Reduced | < 0.001 |

| Arbutin (0.5 mM) | Significantly Reduced | < 0.001 |

Data are expressed as a percentage of the untreated control. Statistical significance is compared to the untreated control group. Arbutin is included as a positive control.[2]

Experimental Protocols

This section details the methodologies used to evaluate the anti-melanogenic effects of this compound in B16F10 melanoma cells.

Cell Culture and Treatment

B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of this compound (typically 2.5, 5, 7.5, and 10 µM) for a specified period, often 72 hours.[3][4]

Cell Viability Assay

To ensure that the observed effects on melanogenesis are not due to cytotoxicity, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. Briefly, after treatment with this compound, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Melanin Content Assay

After treatment, B16F10 cells are washed with phosphate-buffered saline (PBS) and lysed with a solution of 1 M NaOH containing 10% DMSO. The lysates are incubated at an elevated temperature (e.g., 80°C) to solubilize the melanin. The melanin content is quantified by measuring the absorbance of the supernatant at 405 nm using a microplate reader. The results are normalized to the total protein content of the cells.[3][4]

Cellular Tyrosinase Activity Assay

Cellular tyrosinase activity is determined by measuring the rate of L-DOPA oxidation.[5] After treatment with this compound, cells are lysed in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100). The cell lysates are then incubated with L-DOPA. The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.[6][7] The tyrosinase activity is expressed as a percentage of the untreated control.

Western Blot Analysis

To investigate the effect of this compound on the expression of melanogenesis-related proteins, Western blot analysis is performed.[4] After treatment, total cellular proteins are extracted, and their concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, and phosphorylated and total forms of proteins in the MAPK and cAMP signaling pathways (e.g., ERK, JNK, p38, CREB). After incubation with horseradish peroxidase-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound on B16F10 melanoma cells.

Caption: General experimental workflow for studying this compound.

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound inhibits melanogenesis by targeting key signaling pathways. The diagram below illustrates the proposed mechanism.

Caption: this compound's inhibitory signaling cascade in melanogenesis.

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, demonstrates significant potential as a novel skin-whitening agent.[1][3] Its inhibitory action on melanogenesis in B16F10 melanoma cells is multifaceted, involving the direct inhibition of tyrosinase activity and the downregulation of key melanogenic proteins through the modulation of the cAMP and MAPK signaling pathways.[1][2][3] These findings provide a strong scientific basis for the further development and application of this compound in dermatological and cosmetic products aimed at reducing hyperpigmentation.

References

- 1. Effects of this compound, a New Melanogenesis Inhibitor from the Medicinal Mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound, a New Melanogenesis Inhibitor from the Medicinal Mushroom Ganoderma lucidum | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extract of Ganoderma formosanum Mycelium as a Highly Potent Tyrosinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Ganodermanondiol's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of interest for its potential neuroprotective properties. This technical guide provides a preliminary investigation into these effects, drawing upon available data for this compound and structurally related triterpenoids from Ganoderma species. The primary mechanisms of action appear to be centered around potent antioxidant and anti-inflammatory activities, mediated through the modulation of key cellular signaling pathways, including the Nrf2, MAPK, and AMPK pathways. This document summarizes the current, albeit limited, quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling cascades to support further research and development in this area.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The progressive loss of neuronal structure and function underscores the urgent need for novel therapeutic agents capable of protecting neurons from damage and degeneration. Natural products are a rich source of bioactive compounds with neuroprotective potential. Among these, triterpenoids from Ganoderma lucidum have garnered considerable attention. This compound is one such compound, and this guide aims to provide a foundational understanding of its neuroprotective prospects.

Data Presentation: Neuroprotective Effects

Direct quantitative data on the neuroprotective effects of this compound is currently limited in publicly accessible research. However, studies on closely related lanostane triterpenoids from Ganoderma lucidum, such as ganoderic acids and lucidenic acids, provide valuable insights into its potential efficacy. The following tables summarize representative data from these related compounds, which can serve as a proxy for preliminary assessment.

Table 1: In Vitro Cell Viability Assays of Ganoderma Triterpenoids in Neuronal Cell Lines

| Compound/Extract | Cell Line | Stressor | Concentration | Incubation Time (h) | Cell Viability (%) | Reference |

| Ganoderic Acid A | SH-SY5Y | Sodium Nitroprusside (SNP) | 10 µM | 24 | Increased vs. SNP control | [1] |

| Triterpenoid-rich Extract | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10-40 µM | 12 | 62.68 - 78.96 | [2] |

| Triterpenoid-rich Extract | SH-SY5Y | Amyloid-β (Aβ₂₅₋₃₅) | 10-40 µM | 24 | 72.4 - 80.17 | [2] |

| Lucidenic Acid A | PC-3 (Prostate Cancer) | - | 35.0 ± 4.1 µM (IC₅₀) | - | 50 | [3] |

| Ganoderma lucidum Triterpenoids (GLT) | DU-145 (Prostate Cancer) | - | 2 mg/ml | - | Significantly decreased | [4] |

Note: Data from non-neuronal cell lines are included to illustrate the general cytotoxic and cytoprotective potential of Ganoderma triterpenoids.

Table 2: Apoptosis Assay Data for Ganoderma Triterpenoids

| Compound/Extract | Cell Line | Assay | Effect | Reference |

| Triterpene-enriched Extract (GLAI) | SW620 (Colon Carcinoma) | Caspase-3 Activity | Time- and dose-dependent increase | [5][6] |

| Triterpene-enriched Extract (GLAI) | SW620 (Colon Carcinoma) | Western Blot | Down-regulation of Bcl-2, Up-regulation of Bax | [5][6] |

| Ganoderic Acid A | PC12 | Western Blot | Down-regulation of Bax | [7][8] |

| Ganoderic Acid B | PC12 | Western Blot | Down-regulation of Bax and Bad | [7][8] |

| Ganoderma lucidum Triterpenoids (GLT) | DU-145 (Prostate Cancer) | Annexin V-FITC/PI | Increased apoptosis rate | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective effects, synthesized from established protocols for neuroprotection studies.

Cell Culture and Induction of Neuronal Damage

-

Cell Lines:

-

Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.

-

Rat pheochromocytoma PC12 cells are another relevant model, particularly for studies involving nerve growth factor.

-

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂ in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neuronal Damage:

-

Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or glutamate is a common method to induce oxidative stress and excitotoxicity.[9]

-

Neuroinflammation: Lipopolysaccharide (LPS) can be used to stimulate microglial cells and induce an inflammatory response.[10]

-

Amyloid-β Toxicity: Exposure to aggregated amyloid-β peptides (e.g., Aβ₂₅₋₃₅) is used to model aspects of Alzheimer's disease pathology.[2]

-

Cell Viability Assay (MTT Assay)

-

Seed neuronal cells in a 96-well plate at a suitable density.

-

After cell attachment, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Culture and treat the cells with this compound and the neurotoxic agent as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Protein Expression

-

Lyse the treated cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with non-fat milk or BSA to prevent non-specific binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK, Nrf2, p-AMPK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathways of this compound

The neuroprotective effects of this compound and related triterpenoids are likely mediated through the modulation of several interconnected signaling pathways.

Caption: Proposed signaling pathways for this compound's neuroprotection.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines a typical workflow for the in vitro investigation of a compound's neuroprotective properties.

Caption: Experimental workflow for in vitro neuroprotection assessment.

Logical Relationship of Anti-Apoptotic Mechanism

This diagram illustrates the logical flow of the anti-apoptotic mechanism of action for Ganoderma triterpenoids.

Caption: Anti-apoptotic mechanism of Ganoderma triterpenoids.

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from related Ganoderma triterpenoids, suggests that this compound holds promise as a neuroprotective agent. Its potential to mitigate oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways warrants further dedicated investigation.

Future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

-

Direct Neuroprotection Studies: Conducting comprehensive studies using neuronal cell lines and animal models of neurodegenerative diseases to generate specific quantitative data on this compound's efficacy.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling cascades directly modulated by this compound.

-

Pharmacokinetics and Bioavailability: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its potential as a therapeutic agent.

This technical guide serves as a starting point for researchers and drug development professionals interested in the neuroprotective potential of this compound. The presented data and protocols provide a framework for designing future experiments to rigorously evaluate its therapeutic promise.

References

- 1. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Induction of apoptosis in the SW620 colon carcinoma cell line by triterpene-enriched extracts from Ganoderma lucidum through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ganoderma calidophilum-derived highly oxygenated lanostane triterpenoids: Multitarget neuroprotection through AMPK/mTOR/SIRT1 axis modulation and gut-brain axis crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ganodermanondiol in MAPK and cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms of Ganodermanondiol, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It focuses on its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) and cyclic Adenosine Monophosphate (cAMP) signaling pathways, with a specific emphasis on its inhibitory role in melanogenesis.

Core Concepts: this compound's Impact on Cellular Signaling

This compound has been identified as a potent inhibitor of melanin synthesis.[1][2] Its mechanism of action involves the downregulation of key enzymes and transcription factors in the melanogenesis pathway. This regulation is achieved through the modulation of two critical signaling cascades: the MAPK and cAMP pathways, which are central to cellular responses to external stimuli.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and the closely related compound, Ganodermanontriol, on key markers of melanogenesis. The data for Ganodermanontriol is included as a reference due to the similar mechanisms of action of these two compounds isolated from Ganoderma lucidum.

Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Cells

| Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |

| 2.5 | Significantly Reduced | Significantly Reduced |

| 5.0 | Dose-dependently Reduced | Dose-dependently Reduced |

| 7.5 | Dose-dependently Reduced | Dose-dependently Reduced |

| 10.0 | Dose-dependently Reduced | Dose-dependently Reduced |

Data synthesized from dose-response descriptions in available research.[4][1]

Table 2: Effect of this compound on the Expression of Melanogenesis-Related Proteins in B16F10 Cells

| Protein | Effect of this compound Treatment |

| Tyrosinase | Inhibition of expression |

| TRP-1 | Inhibition of expression |

| TRP-2 | Inhibition of expression |

| MITF | Inhibition of expression |

Based on Western blot analysis results.[5][1][2][6]

Table 3: Reference Data - Effect of Ganodermanontriol (GT) on the Phosphorylation of MAPK and CREB in B16F10 Cells

| Treatment | p-ERK / Total ERK (Relative Level) | p-JNK / Total JNK (Relative Level) | p-p38 / Total p38 (Relative Level) | p-CREB / Total CREB (Relative Level) |

| Control | Baseline | Baseline | Baseline | Baseline |

| GT (2.5 µg/mL) | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Inhibited |

This data for Ganodermanontriol, a related compound, suggests a similar pattern of MAPK and CREB modulation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects.

Cell Culture and Treatment

B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and treated with varying concentrations of this compound (2.5, 5, 7.5, and 10 µM) for specified durations.[4]

Melanin Content Assay

-

B16F10 cells are treated with this compound for 72 hours.

-

After treatment, cells are washed with phosphate-buffered saline (PBS).

-

The cell pellets are dissolved in 1 M NaOH containing 10% DMSO at 60°C for 1 hour.

-

The absorbance of the supernatant is measured at 405 nm using a microplate reader.

-

The melanin content is calculated and normalized to the total protein content.[5][7]

Cellular Tyrosinase Activity Assay

-

B16F10 cells are cultured and treated with this compound.

-

Cells are lysed with a buffer containing 1% Triton X-100.

-

The cell lysates are clarified by centrifugation.

-

The protein concentration of the supernatant is determined.

-

The lysate is incubated with L-DOPA (10 mM) at 37°C.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm.

-

Tyrosinase activity is expressed as a percentage of the untreated control.[8][9][10][11]

Western Blot Analysis

-

Treated cells are lysed using RIPA buffer, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, ERK, p-ERK, JNK, p-JNK, p38, p-p38, CREB, p-CREB, and β-actin overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Intracellular cAMP Measurement

-

Cells are seeded in 96-well plates and treated with this compound.

-

Following treatment, cells are lysed to release intracellular cAMP.

-

A competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay) is used to quantify cAMP levels.

-

In a typical bioluminescence assay, the available cAMP stimulates protein kinase A (PKA), leading to a decrease in ATP. The remaining ATP is detected via a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.[12]

Signaling Pathways and this compound's Mechanism of Action

The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating melanogenesis. While p38 activation generally promotes MITF expression, the activation of ERK and JNK has been shown to inhibit melanin synthesis.[13] this compound is believed to modulate this pathway by influencing the phosphorylation status of these kinases, leading to a downstream reduction in the expression of the master regulator of melanogenesis, MITF, and subsequently, tyrosinase and its related proteins.

The cAMP Signaling Pathway

The cAMP signaling pathway is another key regulator of melanogenesis. Activation of adenylate cyclase leads to an increase in intracellular cAMP, which in turn activates PKA. PKA then phosphorylates the cAMP response element-binding protein (CREB), which promotes the transcription of MITF.[13][14] this compound is thought to interfere with this pathway, leading to reduced phosphorylation of CREB and subsequent downregulation of MITF expression.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound, a New Melanogenesis Inhibitor from the Medicinal Mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a New Melanogenesis Inhibitor from the Medicinal Mushroom Ganoderma lucidum [mdpi.com]

- 5. The Anti-Melanogenic Effects of Ganodermanontriol from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijsr.in [ijsr.in]

- 10. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cAMP-Glo™ Assay Protocol [promega.jp]

- 13. med.upenn.edu [med.upenn.edu]

- 14. researchgate.net [researchgate.net]

Antiviral activity of Ganodermanondiol against HIV-1 protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Ganodermanondiol, a lanostane-type triterpenoid isolated from Ganoderma species, against Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data on HIV-1 Protease Inhibition

This compound has demonstrated significant inhibitory activity against HIV-1 protease. The following tables summarize the key quantitative metrics reported in the literature for this compound and related compounds from Ganoderma species.

Table 1: In Vitro Inhibitory Activity of Ganoderma Triterpenoids against HIV-1 Protease

| Compound | Source Organism | IC50 (µM) | Reference |

| This compound | Ganoderma lucidum spores | ~90 | [1] |

| Ganodermanontriol | Ganoderma lucidum | 70 | |

| Ganolucidic acid A | Ganoderma lucidum | 70 | [1] |

| Ganoderic acid β | Ganoderma lucidum spores | 20-90 | [1] |

| Lucidumol B | Ganoderma lucidum spores | 20-90 | [1] |

| Ganoderic acid GS-2 | Ganoderma sinense | 20-40 | [2] |

| 20-hydroxylucidenic acid N | Ganoderma sinense | 20-40 | [2] |

| 20(21)-dehydrolucidenic acid N | Ganoderma sinense | 20-40 | [2] |

| Ganoderiol F | Ganoderma sinense | 20-40 | [2] |

| Ganoderic acid B | Ganoderma lucidum | 0.17-0.23 (mM) | [3] |

| Ganoderiol B | Ganoderma lucidum | 0.17-0.23 (mM) | [3] |

| Ganoderic acid C1 | Ganoderma lucidum | 0.17-0.23 (mM) | [3] |

Table 2: Molecular Docking Parameters of this compound with HIV-1 Protease

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (mM) | Reference |

| This compound | -7.14 | 0.005 | [4] |

| Ganoderic acid B | -7.49 | 0.001 | [4] |

Mechanism of Action: Competitive Inhibition

Kinetic studies and molecular docking analyses suggest that this compound acts as a competitive inhibitor of HIV-1 protease.[4][5] This mode of inhibition involves the direct binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. The active site of HIV-1 protease is a homodimer with a catalytic triad of Asp25, Thr26, and Gly27 in each monomer, and this compound is predicted to interact with key amino acid residues within this site.[4]

Signaling Pathway Diagram

Caption: Competitive inhibition of HIV-1 protease by this compound.

Experimental Protocols

This section details a representative methodology for assessing the in vitro inhibitory activity of this compound against HIV-1 protease using a fluorometric assay. This protocol is based on commercially available kits and established research methodologies.[6][7][8][9][10]

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a FRET peptide)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

-

Dilution Buffer

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 330/450 nm or 490/520 nm)

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

-

Prepare a working solution of HIV-1 Protease in Dilution Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to respective wells:

-

Blank: Assay Buffer only.

-

Enzyme Control: HIV-1 Protease solution and Assay Buffer.

-

Positive Control: HIV-1 Protease solution and a known inhibitor (e.g., Pepstatin A).

-

Test Wells: HIV-1 Protease solution and the various dilutions of this compound.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C, with readings taken every 1-5 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro HIV-1 protease inhibition assay.

Conclusion

This compound, a triterpenoid from Ganoderma species, exhibits promising inhibitory activity against HIV-1 protease. Its mechanism as a competitive inhibitor, directly targeting the enzyme's active site, makes it a compelling candidate for further investigation in the development of novel anti-HIV therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and other natural products as potential HIV-1 protease inhibitors.

References

- 1. Triterpenes from the spores of Ganoderma lucidum and their inhibitory activity against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-human immunodeficiency virus-1 protease activity of new lanostane-type triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the dimerization and active site of HIV-1 protease by secondary metabolites from the Vietnamese mushroom Ganoderma colossum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. abcam.com [abcam.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. eurogentec.com [eurogentec.com]

Methodological & Application

Application Notes and Protocols for Ganodermanondiol Extraction from Ganoderma Fruiting Bodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanondiol is a biologically active triterpenoid isolated from the fruiting bodies of Ganoderma, a genus of polypore mushrooms widely used in traditional medicine. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytoprotective effects. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Ganoderma fruiting bodies, intended to support research and development in natural product chemistry and drug discovery.

Extraction Methodologies

The extraction of this compound, a lipophilic compound, is typically achieved using organic solvents. The choice of extraction method and solvent significantly impacts the yield and purity of the final product. Both conventional and modern extraction techniques can be employed.

Conventional Solvent Extraction

Conventional methods, such as maceration and Soxhlet extraction, are straightforward and widely used. Ethanol is a common solvent of choice due to its efficiency in extracting triterpenoids.

Modern Extraction Techniques

Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction time, lower solvent consumption, and potentially higher yields.[1][2]

Table 1: Comparison of Extraction Methods for Triterpenoids from Ganoderma lucidum

| Extraction Method | Solvent | Key Parameters | Typical Triterpenoid Yield | Reference |

| Ethanol Maceration | 95% Ethanol | Temperature: 30°C; Time: 6 hours; Solid-to-Liquid Ratio: 1:40 (g/mL) | ~0.38% | [3] |

| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Ethanol | Power: 210 W; Temperature: 80°C; Time: 100 min; Solid-to-Liquid Ratio: 1:50 (g/mL) | ~0.38% (total triterpenoids) | [4] |

| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | Power: 564.7 W; Time: 5.4 min; Solid-to-Liquid Ratio: 1:50 (g/mL) | ~0.97% (total triterpenoids from spore powder) | [5] |

| Microwave-Assisted Extraction (MAE) | 95% Ethanol | Power: 200 W; Time: 14.5 min (5 cycles) | Higher than conventional methods | [6] |

| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | Temperature: 90.0°C; Time: 78.9 min | 435.6 ± 21.1 mg/g of extract | [7] |

Experimental Protocols

Protocol 1: General Triterpenoid Extraction from Ganoderma Fruiting Bodies

This protocol is a generalized procedure for the extraction of a triterpenoid-rich fraction from dried and powdered Ganoderma fruiting bodies.

Materials:

-

Dried, powdered Ganoderma fruiting bodies

-

95% Ethanol

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 100 g of dried, powdered Ganoderma fruiting bodies.

-

Add the powder to a flask with 2 L of 95% ethanol (1:20 solid-to-liquid ratio).

-

Incubate the mixture at 60°C for 4 hours with continuous stirring.

-

Separate the extract from the solid residue by filtration through filter paper.

-

Repeat the extraction process on the residue two more times with fresh ethanol to maximize the yield.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude triterpenoid extract.

-

Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from a crude triterpenoid extract, adapted from the method described by Dai et al. (2017).[8]

Materials:

-

Crude triterpenoid extract from Ganoderma

-

Petroleum ether

-

Chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Methanol

-

Separatory funnel

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Procedure:

-

Defatting and Initial Fractionation:

-

Dissolve the crude ethanol extract in a minimal amount of a suitable solvent and then extract with petroleum ether to remove lipids.

-

Subsequently, extract the remaining solution with chloroform. The chloroform extract will contain the triterpenoids.[8]

-

-

Removal of Acidic Triterpenoids:

-

Concentrate the chloroform extract and dissolve the residue in chloroform.

-

Wash the chloroform solution several times with a saturated aqueous NaHCO₃ solution in a separatory funnel to remove acidic triterpenoids.

-

Wash the chloroform layer with water until it is neutral.

-

Dry the chloroform extract over anhydrous sodium sulfate and concentrate it to obtain the neutral triterpenoid fraction.[8]

-

-

Silica Gel Column Chromatography (Step 1):

-

Prepare a silica gel column packed in petroleum ether.

-

Load the neutral triterpenoid fraction onto the column.

-

Elute the column with a gradient of petroleum ether-ethyl acetate-methanol.[8]

-

Collect fractions and monitor them by TLC to pool fractions containing compounds with similar Rf values.

-

-

Silica Gel Column Chromatography (Step 2):

-

Take the pooled fraction containing this compound (identified by TLC comparison with a standard if available, or by further analysis of fractions).

-

Subject this fraction to a second silica gel column, eluting with a gradient of petroleum ether-ethyl acetate.[8]

-

-

Final Purification:

-

Collect and pool the fractions containing this compound.

-

For high purity, dissolve the pooled fraction in methanol and subject it to preparative HPLC for final purification.[8]

-

Experimental Workflow and Signaling Pathways

Workflow for this compound Extraction and Purification